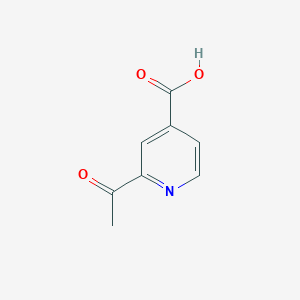

2-Acetylisonicotinic acid

Descripción general

Descripción

2-Acetylisonicotinic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is a derivative of isonicotinic acid, where an acetyl group is attached to the nitrogen atom of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylisonicotinic acid typically involves the acetylation of isonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where isonicotinic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction environment and improve yield. The use of alternative catalysts and solvents may also be explored to enhance the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Thermal Decomposition and Rearrangement

Heating 2-acetylnicotinic acid derivatives in Ac₂O or diglyme leads to complex transformations. Nagano et al. observed that N-acetyl-N-methylnicotinamide 1-oxide (2f) reacts with Ac₂O at 140–150°C to form pyrrolo[3,4-b]pyridine derivatives (7, 8, 9) via cyclization (Chart 4) . This pathway highlights the role of the acetyl group in facilitating intramolecular electrophilic attacks.

Key products from thermal reactions:

-

6,7-Dihydro-6-methyl-7-methylene-5H-pyrrolo[3,4-b]pyridin-5-one (7)

-

7-Acetoxymethylene-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one (8)

Hydrolysis and Degradation

2-Acetylisonicotinic acid derivatives hydrolyze under aqueous conditions. For example:

-

2-Acetylnicotinic acid 1-oxide (5) hydrolyzes to 2-acetylnicotinic acid (6) in water .

-

Analogous acetylation reactions in isoniazid (INH) produce isonicotinic acid (INA) and acetylhydrazine (AH) via intermediate acetylisoniazid (AcINH) (Fig. 3A–C) .

Degradation pathway:

LC-MS and HPLC analyses confirmed these breakdown products, with AcINH detected as a transient intermediate .

Electrophilic Substitution Reactions

The acetyl group at the 2-position directs electrophilic attacks. Nagano et al. proposed a mechanism involving N-acetoxypyridinium intermediates (A) , where deprotonation at the 2-position generates a nucleophilic carbanion (B). Intramolecular attack on the acetyl group forms cyclic intermediates (C), leading to acetyl migration (Chart 6) .

Key steps:

-

Formation of N-acetoxypyridinium species (A).

-

Deprotonation to generate intermediate (B).

-

Cyclization and acetyl migration to form product (6).

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds due to substituent positioning:

Table 2: Reactivity comparison of pyridine derivatives

Mechanistic Insights

The reaction mechanism diverges from earlier proposals by Bain and Saxton (1960), which attributed acetylation to the electron-donating N-oxide group. Nagano et al. demonstrated that the N-acetoxypyridinium intermediate is critical, with electron-withdrawing 3-substituents (e.g., –COOH) stabilizing the carbanion (B) required for acetyl migration .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Herbicides and Pesticides:

2-AINA is utilized as an intermediate in the synthesis of several herbicides and pesticides, including:

- Imazapyr: A broad-spectrum herbicide.

- Picloram: Used for controlling woody plants.

- Imazethapyr: Effective against a variety of weeds .

These compounds leverage the specific functional groups of 2-AINA to disrupt essential plant growth processes, making them effective agents in agricultural settings.

2. Environmental Considerations:

The synthesis methods developed for 2-AINA are noted for their relatively low environmental impact while achieving high yields and purity, which is crucial for sustainable agricultural practices .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 2-AINA using nicotinic acid N-oxide and acetic anhydride demonstrated yields exceeding 70% with purities greater than 98%. This process minimizes byproducts, enhancing the efficiency of herbicide production .

Case Study 2: Pharmacological Research

Research on the pharmacological properties of 2-AINA derivatives highlighted their potential as enzyme inhibitors. These studies suggest that further exploration could lead to new therapeutic agents targeting various diseases, particularly those involving enzyme dysregulation .

Data Tables

| Application Area | Specific Use | Examples/Compounds |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Niflumic Acid, Disopyramide |

| Neurological Disorders | Targeting neurological conditions | Potential derivatives |

| Agriculture | Herbicides and pesticides | Imazapyr, Picloram, Imazethapyr |

| Environmental Impact | Sustainable synthesis methods | High yield, low environmental footprint |

Mecanismo De Acción

The mechanism of action of 2-acetylisonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, its derivatives may inhibit the synthesis of mycolic acids in mycobacteria, similar to the action of isoniazid. This inhibition disrupts the bacterial cell wall, leading to cell death.

Comparación Con Compuestos Similares

Isonicotinic acid: A precursor to 2-acetylisonicotinic acid, used in the synthesis of isoniazid.

Nicotinic acid:

Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position instead of the 4-position.

Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Actividad Biológica

2-Acetylisonicotinic acid (2-AINA) is a derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the isonicotinic acid structure. The synthesis typically involves the reaction of isonicotinic acid with acetic anhydride or acetyl chloride under controlled conditions, yielding 2-AINA as a product.

Antimicrobial Activity

Research has demonstrated that 2-AINA exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis, where it showed promising inhibitory effects comparable to traditional antituberculosis agents. The compound's mechanism involves targeting the InhA enzyme, crucial for mycolic acid synthesis in bacterial cell walls. The IC50 value for 2-AINA was found to be significantly lower than that for isoniazid, indicating higher potency against drug-sensitive strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 | |

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 2.0 |

Anti-inflammatory Effects

2-AINA has also been studied for its anti-inflammatory properties. In vitro assays indicated that it inhibits the cyclooxygenase-2 (COX-2) enzyme, which plays a pivotal role in inflammatory processes. Molecular docking studies revealed that 2-AINA binds effectively to the COX-2 active site, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Table 2: COX-2 Inhibition by this compound

Case Studies and Clinical Implications

A clinical study involving patients with drug-resistant tuberculosis highlighted the effectiveness of 2-AINA as part of a combination therapy regimen. Patients exhibited improved outcomes with reduced bacterial load and fewer side effects compared to those treated with standard therapies alone .

Another case study focused on its use in chronic inflammatory diseases, where patients reported significant relief from symptoms when treated with formulations containing 2-AINA alongside other anti-inflammatory agents .

The biological activity of 2-AINA can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, it inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Antioxidant Properties : Preliminary studies suggest that 2-AINA may also exhibit antioxidant activity, reducing oxidative stress in cells and tissues .

- DNA Binding : Research indicates potential interactions with DNA, which could influence gene expression related to inflammation and immune responses .

Propiedades

IUPAC Name |

2-acetylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIRCPYOUBOWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624772 | |

| Record name | 2-Acetylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25028-33-5 | |

| Record name | 2-Acetylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.